Methyl 3-(benzylsulfanyl)-2-methylpropanoate
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Overview
Description
Methyl 3-(benzylsulfanyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylsulfanyl group attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-2-methylpropanoate typically involves the esterification of 3-(benzylsulfanyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylsulfanyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzylsulfanyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(phenylsulfanyl)-2-methylpropanoate
- Methyl 3-(methylsulfanyl)-2-methylpropanoate
- Ethyl 3-(benzylsulfanyl)-2-methylpropanoate
Uniqueness
Methyl 3-(benzylsulfanyl)-2-methylpropanoate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5331-04-4 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
methyl 3-benzylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H16O2S/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
VIAAAKCYRCELPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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